molecular formula C16H12Cl2N2 B12990393 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B12990393
M. Wt: 303.2 g/mol
InChI Key: BXLMFMTUHKDYRG-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with aniline derivatives in the presence of a suitable catalyst can lead to the formation of the quinoline ring system. Subsequent chlorination and cyanation steps are carried out to introduce the chloro and cyano groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives .

Scientific Research Applications

2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H12Cl2N2/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(18)12(15)9-19/h1,3,5,7H,2,4,6,8H2

InChI Key

BXLMFMTUHKDYRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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